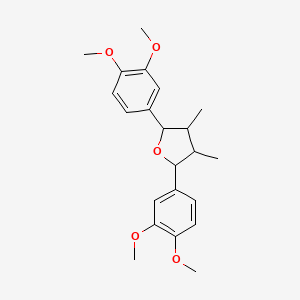
2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Descripción general
Descripción
2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane is a natural product found in Kadsura, Piper mullesua, and other organisms with data available.
Aplicaciones Científicas De Investigación
Platelet Activating Factor Antagonists : A study by Biftu et al. (1986) found that isomers of 3,4-dimethyl-2,5-bis(3,4-dimethoxyphenyl)tetrahydrofuran, a closely related compound, acted as inhibitors of platelet activating factor (PAF) receptor binding to rabbit platelet plasma membranes. The potency of these compounds as PAF antagonists varied based on their stereochemistry and molecular shape (Biftu et al., 1986).
Chiral Catalysts in Asymmetric Reactions : Li et al. (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their use in asymmetric catalytic reactions. These compounds showed acceleration in reactions like the Baylis-Hillman reaction and were highly enantioselective catalysts for hydrogenation of various functionalized olefins (Li et al., 2000).
Synthesis of Labelled Compounds : Chan et al. (1985) detailed the synthesis of meso-2,3-Dimethyl-1,4-bis(3,4-dihydroxyphenyl)butane-1-14C, and other labelled compounds from 3,4-dimethyl-2,5-bis-(3,4-dimethoxyphenyl)furan. These labelled compounds are significant for tracing and studying biochemical pathways (Chan et al., 1985).
Organic Semiconductors : Risko et al. (2004) conducted a quantum-chemical study on silole-based organic semiconductors, investigating the geometric structure and electronic properties of molecules similar to 2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane. These compounds are candidates for application as electron-transport materials in organic light-emitting devices (Risko et al., 2004).
Photopolymerization and X-Ray Structure Analysis : Irngartinger and Skipinski (1999) reported on the synthesis and X-ray structure analysis of substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes, which underwent topochemical photopolymerization. This research is relevant to the development of new materials with specific photonic properties (Irngartinger & Skipinski, 1999).
Propiedades
IUPAC Name |
2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)

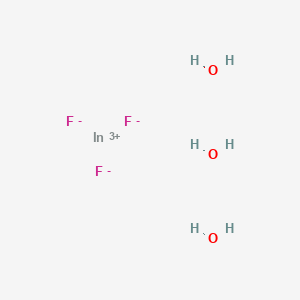
![2-[2-(2-{2-[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-acetylamino}-acetylamino)-3-phenyl-propionylamino]-4-methyl-pentanoic acid](/img/structure/B7886571.png)


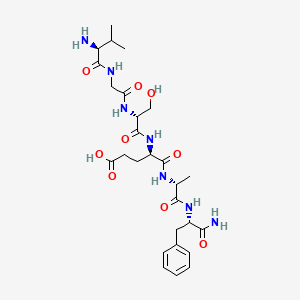


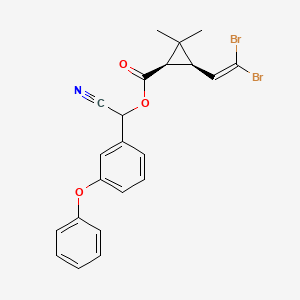
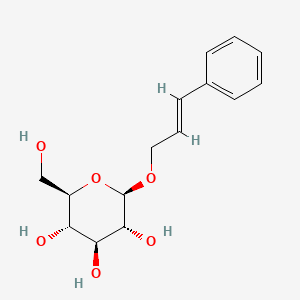

![N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide](/img/structure/B7886626.png)
![4,6-Dinitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-amine](/img/structure/B7886633.png)